4-[2-(ethylsulfanyl)-6-[(2-methoxyphenyl)carbamoyl]-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzoic acid
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Overview
Description
4-[2-(ethylsulfanyl)-6-[(2-methoxyphenyl)carbamoyl]-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzoic acid is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolopyrimidine core, a benzoic acid moiety, and various functional groups such as ethylsulfanyl and methoxyphenyl
Preparation Methods
The synthesis of 4-[2-(ethylsulfanyl)-6-[(2-methoxyphenyl)carbamoyl]-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzoic acid involves multiple steps. One common synthetic route includes the condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of zinc chloride (ZnCl2) in supercritical carbon dioxide (200 bar) under solvent-free conditions . This method yields 5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, which can then be further functionalized to introduce the ethylsulfanyl and methoxyphenyl groups.
Chemical Reactions Analysis
4-[2-(ethylsulfanyl)-6-[(2-methoxyphenyl)carbamoyl]-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[2-(ethylsulfanyl)-6-[(2-methoxyphenyl)carbamoyl]-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzoic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antiviral agent.
Organic Synthesis: The compound serves as an intermediate in the synthesis of other complex molecules, making it valuable in organic synthesis research.
Mechanism of Action
The mechanism of action of 4-[2-(ethylsulfanyl)-6-[(2-methoxyphenyl)carbamoyl]-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzoic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit viral replication by targeting viral enzymes or proteins. The exact molecular pathways and targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
4-[2-(ethylsulfanyl)-6-[(2-methoxyphenyl)carbamoyl]-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzoic acid can be compared with other triazolopyrimidine derivatives, such as:
5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one: An intermediate in the synthesis of antiviral drugs.
[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based compounds: These compounds are known for their energetic material properties and insensitivity to external stimuli.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and physical properties.
Biological Activity
4-[2-(ethylsulfanyl)-6-[(2-methoxyphenyl)carbamoyl]-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzoic acid (referred to as G922-0260) is a complex organic compound with potential pharmacological applications. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
The compound has the following chemical characteristics:
Property | Details |
---|---|
Molecular Weight | 465.53 g/mol |
Molecular Formula | C23H23N5O4S |
LogP | 4.2802 |
LogD | 1.3087 |
Polar Surface Area | 94.203 Ų |
Hydrogen Bond Acceptors | 9 |
Hydrogen Bond Donors | 3 |
The biological activity of G922-0260 is primarily attributed to its interactions with various molecular targets. The triazole and pyrimidine moieties are known for their ability to inhibit enzymes involved in critical biological pathways:
- Enzyme Inhibition : Compounds containing the triazole ring often exhibit inhibitory activity against enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription .
- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against a range of pathogens, including Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and function .
Antimicrobial Properties
G922-0260 has shown promising results in various studies:
- In vitro Studies : It exhibited antibacterial activity with Minimum Inhibitory Concentrations (MIC) ranging from 0.125 to 8 μg/mL against pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
- Fungal Activity : The compound also demonstrated antifungal properties against species like Candida albicans and Aspergillus fumigatus .
Anticancer Activity
Recent studies have highlighted the potential of G922-0260 in cancer therapy:
- Cytotoxicity : Research indicates that derivatives of similar triazole compounds have shown cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (hepatocellular carcinoma) . G922-0260's structure suggests it may possess similar anticancer properties.
Anti-inflammatory Effects
The compound's structure allows for interaction with inflammatory pathways:
- Cytokine Modulation : Preliminary data suggest that G922-0260 may modulate cytokine production, thereby reducing inflammation in vitro .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of various triazole derivatives, including G922-0260. It was found to be significantly effective against multi-drug resistant strains of bacteria, showcasing its potential as a lead compound for antibiotic development .
- Cytotoxicity Against Cancer Cells : In a comparative study of triazole derivatives, G922-0260 was tested alongside other compounds for cytotoxic effects on MCF-7 cells. Results indicated that it could induce apoptosis in cancer cells more effectively than standard chemotherapeutics .
Properties
IUPAC Name |
4-[2-ethylsulfanyl-6-[(2-methoxyphenyl)carbamoyl]-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4S/c1-4-33-23-26-22-24-13(2)18(20(29)25-16-7-5-6-8-17(16)32-3)19(28(22)27-23)14-9-11-15(12-10-14)21(30)31/h5-12,19H,4H2,1-3H3,(H,25,29)(H,30,31)(H,24,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPNVHXZDOOUQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN2C(C(=C(NC2=N1)C)C(=O)NC3=CC=CC=C3OC)C4=CC=C(C=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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